Morpholino-Pyridine Regioisomer Comparison: 2-Chloro-6-Morpholino vs. 2-Morpholino vs. 6-Morpholino Structural Differentiation
2-Chloro-6-morpholinonicotinic acid differs structurally from the two most relevant morpholinonicotinic acid analogs by the presence of the 2-chloro substituent and the 6-position morpholine placement. 6-Morpholinonicotinic acid (CAS 120800-52-4) lacks the 2-chloro group entirely, possessing molecular weight 208.21 g/mol and formula C10H12N2O3, compared to 242.66 g/mol and C10H11ClN2O3 for the target compound . 2-Morpholinonicotinic acid (CAS 423768-54-1) positions the morpholine at C2 rather than C6, producing a distinct vector for substituent elaboration that is incompatible with ATP-binding pocket geometries requiring a 6-position morpholine . The chloro substituent at C2 provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) unavailable in the non-chlorinated analog, directly impacting synthetic tractability in library production .
| Evidence Dimension | Structural identity and substitution pattern |
|---|---|
| Target Compound Data | Molecular weight 242.66 g/mol; Formula C10H11ClN2O3; 2-chloro, 6-morpholino substitution; CAS 1293385-31-5 |
| Comparator Or Baseline | 6-Morpholinonicotinic acid: MW 208.21 g/mol; C10H12N2O3; no chloro; 6-morpholino; CAS 120800-52-4. 2-Morpholinonicotinic acid: MW 208.21 g/mol; C10H12N2O3; no chloro; 2-morpholino; CAS 423768-54-1 |
| Quantified Difference | Delta MW = +34.45 g/mol vs. both analogs; halogen atom present (Cl) vs. absent; morpholine positional isomerism (C6 vs. C2) |
| Conditions | Structural comparison based on vendor-reported molecular formulas and CAS registry assignments |
Why This Matters
The 2-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling and influences halogen bonding interactions with kinase hinge regions, while the 6-morpholino placement aligns with specific exit vectors in ATP-binding pockets, making regioisomeric substitution inappropriate for SAR continuity.
